2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 143878-20-0
VCID: VC0030719
InChI: InChI=1S/C23H18N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-12,21,24H,13-14H2
SMILES: C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O
Molecular Formula: C23H18N2O2
Molecular Weight: 354.4 g/mol

2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione

CAS No.: 143878-20-0

Reference Standards

VCID: VC0030719

Molecular Formula: C23H18N2O2

Molecular Weight: 354.4 g/mol

2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione - 143878-20-0

CAS No. 143878-20-0
Product Name 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione
Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
IUPAC Name 2-(6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione
Standard InChI InChI=1S/C23H18N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-12,21,24H,13-14H2
Standard InChIKey XXHUCKUXFLTXAG-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O
Canonical SMILES C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O
Synonyms 2-[(6,11-Dihydro-5H-dibenz[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione; 6-(Phthalimidomethyl)-5,6-dihydromorphanthridine;
PubChem Compound 9946627
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator